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Compound of Interest

Compound Name: Methyl 4-amino-3-bromobenzoate

Cat. No.: B025733 Get Quote

Introduction: Unveiling a Versatile Scaffold
Methyl 4-amino-3-bromobenzoate is a trifunctional aromatic compound of significant interest

to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a

nucleophilic amino group, a synthetically versatile bromine atom, and an ester moiety, presents

a unique combination of reactive sites. This strategic arrangement makes it a valuable building

block, particularly as a substituted aniline and a precursor to ortho-amino-aryl scaffolds. The

bromine atom, positioned ortho to the amine, provides a handle for a variety of palladium-

catalyzed cross-coupling reactions, enabling the construction of complex molecular

architectures. This guide offers a comprehensive overview of its chemical and physical

properties, spectroscopic profile, reactivity, and key applications, providing researchers with the

foundational knowledge required to effectively incorporate this molecule into their synthetic

strategies.

Physicochemical and Spectroscopic Profile
Accurate characterization is the cornerstone of reproducible science. This section details the

fundamental properties of Methyl 4-amino-3-bromobenzoate, ensuring its unambiguous

identification and appropriate handling.

Core Chemical Properties
The fundamental identifiers and physical state properties of the compound are summarized

below for quick reference.
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Property Value Source(s)

IUPAC Name
methyl 4-amino-3-

bromobenzoate
[1]

Synonyms

2-Bromo-4-

methoxycarbonylaniline, 4-

Amino-3-bromobenzoic acid

methyl ester

[1]

CAS Number 106896-49-5

Molecular Formula C₈H₈BrNO₂ [1]

Molecular Weight 230.06 g/mol [1]

Physical Form Solid, Crystalline Powder [2]

Melting Point 105-109 °C

Boiling Point 334.2 ± 22.0 °C (Predicted)

Density 1.627 g/cm³ (Rough Estimate) [2]

Solubility Profile
Qualitative solubility information is crucial for selecting appropriate reaction solvents and

analytical mobile phases.

Slightly Soluble: Water[2][3]

Soluble: Alcohol (e.g., Methanol, Ethanol), Ether, Chloroform, Ethyl Acetate[2][3]

Senior Scientist's Note: Quantitative solubility studies are recommended for specific

applications, such as crystallization or formulation development, as solubility can be highly

dependent on solvent purity and temperature.

Spectroscopic Fingerprint for Structural Verification
The following data provides the characteristic spectral signature of Methyl 4-amino-3-
bromobenzoate, essential for confirming its identity and purity.
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1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the compound's hydrogen and carbon

framework.

Nucleus
Chemical Shift (δ)
ppm

Multiplicity &
Coupling (J)

Assignment

¹H NMR ~7.9 d Ar-H

~7.6 dd Ar-H

~6.8 d Ar-H

~4.5 (broad s) br s -NH₂

~3.8 s -OCH₃

¹³C NMR ~166 Carbonyl C=O

~148 Aromatic C-NH₂

~133 Aromatic C-H

~123 Aromatic C-COOCH₃

~120 Aromatic C-H

~112 Aromatic C-Br

~110 Aromatic C-H

~52 Aliphatic -OCH₃

Note: Predicted and literature-derived values. Actual shifts may vary based on solvent and

concentration.

1.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

3480 - 3300 Strong, Doublet N-H Stretch (Amine)

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch (-OCH₃)

~1710 Strong C=O Stretch (Ester)

~1620 Strong N-H Bend (Amine)

~1580, ~1490 Medium-Strong Aromatic C=C Stretch

~1280 Strong C-O Stretch (Ester)

~1100 Strong C-N Stretch

~650 Medium-Strong C-Br Stretch

1.3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns. A key feature is the isotopic pattern of bromine (~1:1 ratio of

⁷⁹Br and ⁸¹Br), resulting in M and M+2 peaks of nearly equal intensity for bromine-containing

fragments.

Molecular Ion [M]⁺•: m/z 229

Isotopic Peak [M+2]⁺•: m/z 231

Major Fragments: m/z 198/200 ([M-OCH₃]⁺), m/z 170/172 ([M-COOCH₃]⁺), m/z 91 ([M-Br-

COOCH₃]⁺)

Synthesis and Purification
The most common and direct synthesis of Methyl 4-amino-3-bromobenzoate involves the

regioselective electrophilic bromination of its readily available precursor, Methyl 4-

aminobenzoate.
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Synthetic Workflow Diagram

Synthesis Workflow

Methyl 4-aminobenzoate
(Starting Material)

Electrophilic Aromatic Substitution
(Bromination)

0°C to RT, 3-4h

N-Bromosuccinimide (NBS)
in Chloroform (CHCl₃)

Aqueous Workup
(Removal of Succinimide)

Recrystallization
(Hexane/Ethyl Acetate)

Methyl 4-amino-3-bromobenzoate
(Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of Methyl 4-amino-3-bromobenzoate.

Detailed Experimental Protocol: Electrophilic
Bromination
This protocol describes a standard laboratory procedure for the synthesis of the title

compound.
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Causality and Experimental Rationale:

Reagent Choice: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it

is a solid that is easier and safer to handle than liquid bromine. It provides a source of

electrophilic bromine (Br⁺) for the substitution reaction.

Solvent: Chloroform (or dichloromethane) is a common solvent as it is relatively inert and

effectively dissolves the starting material.

Temperature Control: The reaction is initiated at 0°C to control the exothermic nature of the

bromination and to enhance regioselectivity. The activating amino group strongly directs the

incoming electrophile to the ortho and para positions. Since the para position is already

occupied by the ester, substitution occurs regioselectively at the ortho position (C3).

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-

aminobenzoate (1.0 eq.) in chloroform (approx. 10-15 mL per gram of starting material).

Cooling: Cool the solution to 0°C in an ice-water bath.

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 15-20

minutes, ensuring the temperature remains below 5°C.

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature

and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Quenching & Workup: Once the starting material is consumed, wash the reaction mixture

with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed

by a wash with saturated sodium bicarbonate solution, and finally with brine.

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is purified by recrystallization from a mixture of hexane

and ethyl acetate to yield the final product as a crystalline solid.
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Reactivity and Synthetic Applications
The utility of Methyl 4-amino-3-bromobenzoate stems from its three distinct functional

groups, which can be manipulated selectively.

Caption: Reactivity map showing the key reaction sites of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most versatile site for building molecular complexity. Its reactivity in

palladium-catalyzed reactions is higher than the analogous C-Cl bond, allowing for milder

reaction conditions.[4]

Featured Application: Suzuki-Miyaura Coupling This reaction is a powerful method for forming

C-C bonds, crucial for creating biaryl structures prevalent in pharmaceuticals.[5][6]

Representative Protocol: Suzuki-Miyaura Coupling

Inert Atmosphere: To a flame-dried reaction flask, add Methyl 4-amino-3-bromobenzoate
(1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5

mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0

eq.).[4][6]

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and

water (e.g., 4:1 v/v).

Heating: Heat the reaction mixture with vigorous stirring to 80-100°C. Monitor progress by

TLC or LC-MS.

Workup & Purification: Upon completion, cool the reaction, dilute with water, and extract with

an organic solvent like ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified

by column chromatography.[6]

Reactions at the Amino Group
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The nucleophilic amino group readily undergoes acylation to form amides or can be used in

cyclization reactions.

Featured Application: Benzimidazole Synthesis The ortho-aminoaryl motif is ideal for

condensation reactions with aldehydes or carboxylic acids to form benzimidazoles, a common

scaffold in medicinal chemistry.

General Procedure:

Combine Methyl 4-amino-3-bromobenzoate (1.0 eq.) and a desired aldehyde (1.0-1.2 eq.)

in a suitable solvent (e.g., ethanol, acetic acid).

Add an oxidizing agent or catalyst (e.g., sodium metabisulfite, or simply heat in an acidic

medium).

Heat the mixture to reflux for several hours until the reaction is complete.

Cool the reaction and isolate the benzimidazole product, often via precipitation followed by

filtration and recrystallization.

Analytical Methodologies
Robust analytical methods are essential for quality control and reaction monitoring.

Chromatographic Analysis: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the

purity of the compound and related derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b025733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Condition Rationale

Column
C18 Reversed-Phase (e.g., 5

µm, 4.6 x 150 mm)

Provides good retention and

separation for moderately

polar aromatic compounds.[7]

[8]

Mobile Phase

Acetonitrile and Water (with

0.1% Formic Acid or

Ammonium Acetate buffer)

A gradient elution (e.g., 20% to

95% Acetonitrile) is typically

effective. The acidic modifier

improves peak shape and

ensures ionization for MS

detection.[7]

Flow Rate 1.0 mL/min
Standard analytical flow rate

for a 4.6 mm ID column.

Detector
UV-Vis Diode Array Detector

(DAD)

Monitor at multiple

wavelengths, typically around

254 nm and 280 nm, where

the aromatic system absorbs

strongly.[7]

Injection Volume 5-10 µL
Standard volume for analytical

HPLC.

GC-MS Protocol for Volatility and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification, especially for

analyzing reaction mixtures for volatile byproducts or related haloaniline derivatives.[9]
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Parameter Recommended Condition Rationale

Column

Mid-polarity capillary column

(e.g., HP-5MS, Rxi-5MS; 30 m

x 0.25 mm, 0.25 µm)

Provides excellent separation

for a wide range of aromatic

compounds.[9]

Carrier Gas
Helium at 1.0 mL/min (constant

flow)

Inert and provides good

chromatographic efficiency.[9]

Inlet Temperature 250-280°C

Ensures complete volatilization

of the analyte without thermal

degradation.

Oven Program

Start at 60-80°C, ramp at 10-

15°C/min to 280-300°C, hold

for 5 min

A temperature ramp is

necessary to elute the

moderately volatile compound

effectively.[9]

MS Detector
Electron Ionization (EI) at 70

eV

Standard ionization method

providing reproducible

fragmentation patterns for

library matching.

MS Scan Range 40-450 amu
Covers the molecular ion and

expected fragments.

Safety and Handling
Adherence to safety protocols is paramount when working with any chemical intermediate.

Hazard Identification (GHS Classification)
Pictograms: GHS06 (Skull and Crossbones)

Signal Word: Danger

Hazard Statements:

H301: Toxic if swallowed.[1]
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H319: Causes serious eye irritation.[1]

Precautionary Statements:

P264: Wash hands thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P280: Wear protective gloves/eye protection/face protection.

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.

P405: Store locked up.

Recommended Personal Protective Equipment (PPE)
Eye Protection: Safety glasses with side-shields or chemical goggles.

Hand Protection: Nitrile or other chemically resistant gloves.

Skin and Body Protection: Laboratory coat.

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or

generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This material should be treated as hazardous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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